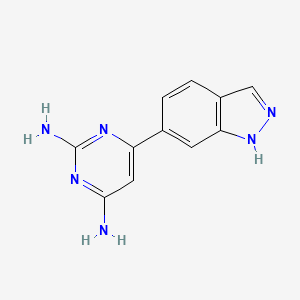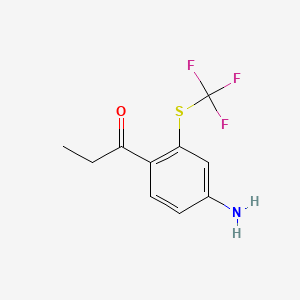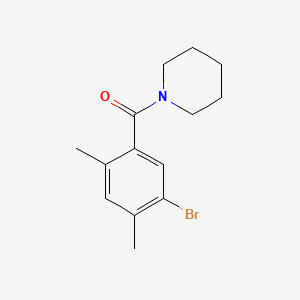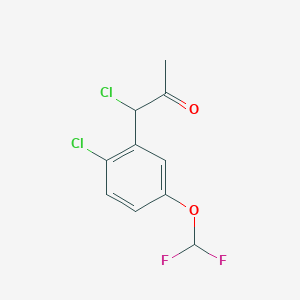
6-(1H-Indazol-6-yl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Indazol-6-yl)pyrimidine-2,4-diamine is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a pyrazole fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Indazol-6-yl)pyrimidine-2,4-diamine typically involves the formation of the indazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrimidine with an indazole derivative in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Indazol-6-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-(1H-Indazol-6-yl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 6-(1H-Indazol-6-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~4~-(3-methyl-1H-indazol-6-yl)-N~2~-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
6-(Piperidin-1-yl)pyrimidine-2,4-diamine:
Uniqueness
6-(1H-Indazol-6-yl)pyrimidine-2,4-diamine is unique due to its specific combination of the indazole and pyrimidine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H10N6 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
6-(1H-indazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10N6/c12-10-4-8(15-11(13)16-10)6-1-2-7-5-14-17-9(7)3-6/h1-5H,(H,14,17)(H4,12,13,15,16) |
Clé InChI |
WXTDEEKGSGTQOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CC(=NC(=N3)N)N)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)



![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)
![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)

![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)




